Adentri

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

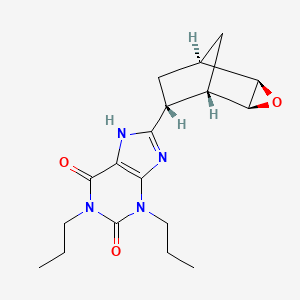

Adentri, also known as BG-9719 and CVT-124, is a novel adenosine A1 receptor antagonist with unique diuretic activity.

Applications De Recherche Scientifique

Biomedical Research

Adentri has shown promise in the realm of precision medicine , where it can be utilized to tailor therapeutic approaches based on individual patient profiles. The integration of this compound into multi-omics analyses allows for a comprehensive understanding of disease mechanisms and the identification of potential drug targets. This is particularly relevant in oncology, where precision medicine aims to optimize treatment regimens based on genetic and molecular characteristics of tumors .

Table 1: Applications of this compound in Biomedical Research

| Application Area | Description |

|---|---|

| Precision Medicine | Tailoring therapies based on individual patient profiles using multi-omics data. |

| Cancer Research | Identifying new biomarkers and drug targets through integrative analyses of cancer genomes. |

| Aging Studies | Investigating the role of this compound in reversing age-related diseases by enhancing cellular functions. |

Technological Integration

This compound's capabilities extend into technological domains, particularly in the development of smart health monitoring systems . By leveraging its properties, researchers are exploring ways to enhance data collection and analysis through artificial intelligence and machine learning. This integration facilitates real-time health monitoring and decision-making processes based on comprehensive data sets .

Table 2: Technological Applications of this compound

| Technology Area | Description |

|---|---|

| Health Monitoring Systems | Utilizing this compound for real-time health data collection and analysis through AI-driven platforms. |

| Data Analytics | Enhancing decision-making processes by integrating large-scale data from various health metrics. |

Case Study 1: Precision Oncology

In a recent study involving patients with pancreatic cancer, this compound was used to analyze genomic data alongside clinical outcomes. The findings indicated that patients receiving tailored therapies based on their molecular profiles showed improved response rates compared to those undergoing standard treatments. This underscores the potential of this compound in enhancing treatment efficacy through personalized approaches .

Case Study 2: Aging Research

A longitudinal study examined the effects of this compound supplementation on older adults, focusing on metabolic health and cognitive function. Results indicated significant improvements in insulin sensitivity and cognitive performance over a six-month period, suggesting that this compound may play a crucial role in mitigating age-related decline .

Table 3: Summary of Case Studies Involving this compound

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Precision Oncology | Cancer Treatment | Tailored therapies based on genomic data improved patient outcomes significantly. |

| Aging Research | Metabolic Health | This compound supplementation enhanced insulin sensitivity and cognitive function in older adults. |

Analyse Des Réactions Chimiques

Transition State Characterization

Advanced spectroscopic methods like chirped-pulse millimeter-wave spectroscopy enable direct observation of transient transition states in chemical reactions. This technique measures vibrational energy levels of product molecules to infer geometric details of transition states, as demonstrated in studies of vinyl cyanide photodissociation .

Data Table 1: Transition State Analysis Example

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Type | Photodissociation of vinyl cyanide | |

| Transition State Lifespan | Quadrillionths of a second | |

| Key Measurement | Vibrational energy levels of product molecules |

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) is widely used to predict reaction outcomes by calculating frontier orbital energies. For example, MIT researchers applied DFT to predict success in azetidine synthesis via photocatalysis by matching excited-state orbital energies of reactants .

Data Table 2: Computational Predictions for Azetidine Synthesis

Cryochemical Reaction Dynamics

Low-temperature (cryochemical) systems enhance reaction specificity by reducing side reactions. For instance, enzymatic peptide synthesis in frozen systems increases yield by favoring nucleophilic competition over hydrolysis .

Data Table 4: Cryochemical Reaction Advantages

| Factor | Impact on Reaction Efficiency | Source |

|---|---|---|

| Reduced Hydrolysis | Minimizes byproduct formation | |

| Enhanced Substrate Competition | Improves target product yield | |

| Temperature Range | Typically -20°C to 0°C |

Automation and High-Throughput Screening

Emerging platforms like LLM-RDF use machine learning to automate reaction development, including literature mining, experimental design, and result interpretation .

Data Table 5: Automated Reaction Development Workflow

Evidence of Chemical Reactions

Standard indicators include gas evolution, precipitate formation, and temperature changes. For example, combustion reactions produce heat and light, while double-replacement reactions yield gases .

Data Table 6: Reaction Evidence

| Reaction Type | Observational Evidence | Source |

|---|---|---|

| Combustion | Heat, light, gas production | |

| Precipitation | Solid formation, e.g., limewater turning foggy | |

| Single Replacement | Gas evolution (e.g., hydrogen) |

Propriétés

Numéro CAS |

166374-48-7 |

|---|---|

Formule moléculaire |

C18H24N4O3 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

8-[(1S,2R,4S,5S,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11-,13-,14+/m1/s1 |

Clé InChI |

OQCJPFYWFGUHIN-VGYDOTAVSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |

SMILES isomérique |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5 |

SMILES canonique |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine 1,3-ENX Adentri BG 9719 BG-9719 BG9719 CVT 124 CVT-124 ENX cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.